Epimedin K

Übersicht

Beschreibung

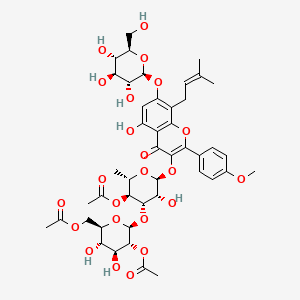

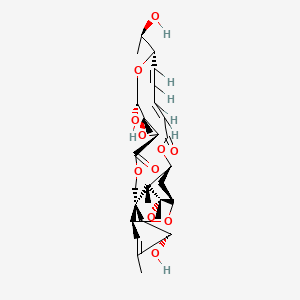

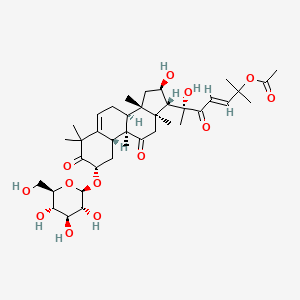

Epimedin K, also known as Korepimedoside B, is a flavonol glycoside isolated from the aerial parts of Epimedium koreanum Nakai . This plant is a famous Chinese herbal medicine used for the research of impotence, osteoporosis, immune suppression, and cardiovascular diseases .

Synthesis Analysis

The biosynthetic pathways of specific Epimedium flavonoids have been elucidated, and successful production of icaritin has been achieved . Biotransformation strategies promise huge potential for increasing the contents of high-value Epimedium flavonoids, which would promote the full use of the Epimedium herb . Complete biosynthesis of major Epimedium flavonoids by microbial cell factories would enable industrial-scale production of Epimedium flavonoids .Molecular Structure Analysis

This compound has a molecular formula of C45H56O23 and an exact mass of 964.321245 . It is a compound of the flavonoids class .Chemical Reactions Analysis

The explanation of the Chinese Medicine Processing (CMP) mechanism mainly focuses on the changes in chemical components . When Epimedh Folium is stir-fried with mutton tallow, hydrolysis reactions occur .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 964.91 and a molecular formula of C45H56O23 .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Identification

- Chemical Structure of Epimedin K : A study by Sun et al. (1996) isolated a new flavonol glycoside named this compound from the aerial parts of Epimedium koreanum NAKAI (Berberidaceae). Its structure was determined as anhydroicaritin 3-O-β-D-(2, 6-di-O-acetyl) glucopyranosyl (1→3)-α-L-(4-O-acetyl) rhamnopyranoside-7-O-β-D-glucopyranoside based on spectroscopic and chemical evidence (Sun et al., 1996).

Metabolism and Pharmacokinetics

- Metabolism of Epimedin A : A study by Cui et al. (2014) investigated the metabolism of epimedin A, a major component of Herba Epimedii, in rats. The metabolites of epimedin A might influence the effects of Herba Epimedii. The study revealed extensive phase I and phase II metabolism of epimedin A in rats, which is important for safety evaluation and understanding how traditional Chinese medicine works (Cui et al., 2014).

Absorption and Utilization

- Absorption and Utilization of Epimedin C and Icariin : Huang et al. (2019) focused on the absorption and utilization of epimedin C and icariin, major flavonoids from Epimedii herba. The study found that these compounds were not efficiently absorbed by LPS-induced osteoblasts but had high utilization efficiency once inside the cells. This research provided insights into the behavior of these compounds on LPS-induced osteoblasts and their regulatory property on the expression of key genes and proteins of the BMP-2/Runx2 signaling pathway, which could enhance bone repair (Huang et al., 2019).

Biochemical Characterization and Applications

- Biochemical Characterization for Icaritin Production : Xie et al. (2020) conducted a study on the biochemical characterization of a novel hyperthermophilic α-L-rhamnosidase from Thermotoga petrophila for enhancing the biotransformation efficiency of icaritin, a desired drug candidate with anti-cancer activities, from epimedin C. This study provided a new perspective on the enzymatic transformation process for icaritin production from epimedin C, using thermostable glycosidase (Xie et al., 2020).

Extraction Methods

- Ultrasonic-Assisted Extraction from Epimedium Leaves : Zhang et al. (2009) demonstrated the feasibility of ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium. This method was shown to be effective in enhancing mass transfer of solvents into the leaf materials and the soluble constituents into the solvents, compared with traditional Soxhlet extraction method. This has implications for industrial processing of epimedin C (Zhang et al., 2009).

Pharmacokinetics and Bioavailability

- Pharmacokinetics of Epimedin C : Lee et al. (2014) developed a sensitive method based on LC-MS/MS to evaluate the pharmacokinetics of epimedin C after administration of Herba Epimedii in rats. This study provided insights into the oral bioavailability of epimedin C, highlighting the importance of such analytical methods in understanding the pharmacokinetics of traditional Chinese medicine ingredients (Lee et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Epimedin K has shown potential therapeutic effects against Type 2 Diabetes Mellitus (T2DM) in a mouse model . The hypoglycemic activity of this compound was explored using a label-free proteomic technique for the first time . More research is needed to fully understand the therapeutic potential and mechanism of action of this compound .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-acetyloxy-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O23/c1-17(2)8-13-24-26(63-43-35(56)33(54)30(51)27(15-46)64-43)14-25(50)29-32(53)40(38(66-39(24)29)22-9-11-23(58-7)12-10-22)67-44-36(57)41(37(18(3)60-44)61-20(5)48)68-45-42(62-21(6)49)34(55)31(52)28(65-45)16-59-19(4)47/h8-12,14,18,27-28,30-31,33-37,41-46,50-52,54-57H,13,15-16H2,1-7H3/t18-,27+,28+,30+,31+,33-,34-,35+,36+,37-,41-,42+,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIXHBMUHIBLGS-ODUQWYRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169806 | |

| Record name | Korepimedoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174286-13-6 | |

| Record name | Korepimedoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174286136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Korepimedoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)

![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)

![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)

![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)